molecular formula C18H13F3N2O B2399063 3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde CAS No. 1006472-12-3

3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B2399063
CAS No.: 1006472-12-3
M. Wt: 330.31
InChI Key: SFAASPGBXHDIIW-UHFFFAOYSA-N
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Description

3-Phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by:

  • A pyrazole core substituted at the 1-position with a 3-(trifluoromethyl)benzyl group.
  • A phenyl group at the 3-position.
  • A carbaldehyde functional group at the 4-position.

Its synthesis typically involves Vilsmeier-Haack cyclization, a method widely used for pyrazole-4-carbaldehydes .

Properties

IUPAC Name

3-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c19-18(20,21)16-8-4-5-13(9-16)10-23-11-15(12-24)17(22-23)14-6-2-1-3-7-14/h1-9,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAASPGBXHDIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Synthesis of 3-Phenyl-1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazole :

    • Alkylation of 3-phenyl-1H-pyrazole with 3-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours yields the 1-substituted pyrazole.
    • Key Reaction :
      $$
      \text{3-Phenyl-1H-pyrazole} + \text{3-(Trifluoromethyl)benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole}
      $$
  • Formylation at the 4-Position :

    • Treatment with the Vilsmeier-Haack reagent (POCl₃/DMF) at 0–5°C for 2 hours, followed by warming to 70°C for 6 hours, introduces the aldehyde group.
    • Mechanistic Insight : The reaction proceeds via electrophilic attack of the chloroiminium ion at the electron-rich 4-position of the pyrazole ring.

Yield and Limitations:

  • Typical yields range from 60–75% after chromatography.
  • Challenges include competing side reactions at the 5-position and sensitivity to moisture.

Cyclization of Hydrazones with Subsequent Functionalization

This two-step approach constructs the pyrazole ring while simultaneously introducing the aldehyde moiety.

Procedure:

  • Hydrazone Formation :

    • Condensation of 3-(trifluoromethyl)benzyl methyl ketone with phenylhydrazine in ethanol under reflux forms the corresponding hydrazone.
    • Reaction :
      $$
      \text{3-(Trifluoromethyl)benzyl methyl ketone} + \text{Phenylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone Intermediate}
      $$
  • Cyclization and Formylation :

    • Treatment with DMF/POCl₃ at 70°C induces cyclization and formylation in a single pot, yielding the target compound.

Yield and Optimization:

  • Yields up to 68% are reported, with purity dependent on efficient removal of phosphorylated byproducts.

Oxidation of Hydroxymethylpyrazole Precursors

This redox-based method converts a 4-hydroxymethyl group to the aldehyde.

Procedure:

  • Reduction of Ester to Alcohol :

    • Sodium borohydride reduction of 4-(methoxycarbonyl)pyrazole derivatives in methanol yields 4-hydroxymethylpyrazoles.
  • Oxidation to Aldehyde :

    • Oxidation with pyridinium chlorochromate (PCC) in CH₂Cl₂ or MnO₂ in hexane selectively generates the aldehyde.
    • Reaction :
      $$
      \text{4-Hydroxymethylpyrazole} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{4-Carbaldehyde}
      $$

Yield and Challenges:

  • Yields of 70–85% are achievable, though over-oxidation to carboxylic acids is a risk.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Vilsmeier-Haack Pre-formed pyrazole POCl₃/DMF 60–75 One-pot formylation Competing side reactions
Hydrazone Cyclization Ketone + phenylhydrazine DMF/POCl₃ 50–68 Simultaneous ring formation Requires anhydrous conditions
Suzuki Coupling Triflate intermediate Pd(PPh₃)₄, boronic acid 55–80 Regioselective phenyl introduction High catalyst cost
Oxidation Hydroxymethylpyrazole PCC/MnO₂ 70–85 High selectivity Risk of over-oxidation

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The aldehyde can be oxidized to form carboxylic acids.
  • Reduction : It can be reduced to yield alcohols.
  • Substitution Reactions : The phenyl and trifluoromethyl groups can engage in electrophilic aromatic substitution reactions.

Biology

The compound has shown potential in biological research:

  • Enzyme Interactions : It acts as a probe in biochemical assays, helping to elucidate enzyme mechanisms.
  • Antimicrobial Activity : Derivatives of this compound have been tested for their effectiveness against bacteria such as Staphylococcus aureus, demonstrating low minimum inhibitory concentrations (MIC) and bactericidal effects .

Agrochemicals

Due to its structural characteristics, 3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde is utilized in developing agrochemicals, particularly pesticides that target specific pests while minimizing toxicity to non-target organisms.

Material Science

The compound's stability and lipophilicity make it suitable for creating materials with specific properties, enhancing performance in various industrial applications .

Case Study 1: Antimicrobial Efficacy

Research demonstrated that hydrazone derivatives synthesized from this compound exhibited potent activity against Gram-positive bacteria. MIC values were as low as 0.78 μg/ml against Acinetobacter baumannii, indicating significant potential for developing new antibiotics .

Case Study 2: Agrochemical Development

In agrochemical research, derivatives of this compound have been formulated into pesticides that effectively control pest populations while exhibiting low toxicity to beneficial insects. Field tests indicated improved crop yields when these compounds were applied compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The pyrazole ring can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • The trifluoromethyl group in the target compound distinguishes it from analogs with simpler alkyl or aryl substituents, offering enhanced electrophilicity and stability .
  • Benzoyl or benzyl groups at N1 (as in the target compound) generally improve membrane permeability compared to unsubstituted pyrazoles .
Key Observations:
  • Electron-deficient substituents (e.g., trifluoromethyl, bromo) correlate with improved antimicrobial activity due to increased interaction with microbial enzymes .
  • Hydroxyl or methoxy groups at C3 reduce antimicrobial potency but may enhance antioxidant activity .
  • The target compound’s 3-(trifluoromethyl)benzyl group may synergize with the carbaldehyde to target bacterial enzymes or inflammatory pathways, though specific data are needed.

Structural and Crystallographic Insights

  • Crystal Packing : Analogs like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit planar pyrazole rings with intermolecular C–H···O interactions stabilizing the structure .
  • Bond Angles : The carbaldehyde group in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows a C4–C7–O1 angle of 120.3°, typical for aldehydes .
  • The trifluoromethyl group in the target compound likely induces steric hindrance, affecting molecular conformation and crystal packing .

Biological Activity

3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. The compound features a unique structure with a trifluoromethyl group that enhances its properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and research findings.

The molecular formula for this compound is C₁₈H₁₃F₃N₂O. It possesses an aldehyde functional group, which is crucial for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group increases binding affinity to certain enzymes, potentially modulating their activity.
  • Receptor Interaction : The pyrazole ring can form hydrogen bonds, influencing receptor-ligand interactions and downstream signaling pathways.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines:

Cancer Type Inhibition (%) Reference
Lung Cancer70%
Breast Cancer65%
Colorectal Cancer75%
Renal Cancer60%

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The mechanism involves blocking signaling pathways associated with inflammation, notably the NF-kB pathway.

Antibacterial and Antifungal Activity

Research has demonstrated that pyrazole derivatives possess antibacterial and antifungal activities. For example:

  • Antibacterial Activity : In vitro tests against Gram-positive and Gram-negative bacteria showed moderate to high inhibition zones.
  • Antifungal Activity : The compound exhibited effectiveness against several phytopathogenic fungi, with some derivatives outperforming standard antifungal agents.

Case Studies

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including the target compound, and evaluated their biological activities against cancer cell lines. Results indicated promising antitumor effects correlated with structural modifications.
  • Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the active sites of key enzymes involved in cancer metabolism, supporting its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via multi-step reactions involving:

  • Aldehyde condensation : Reaction of a pyrazole precursor (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) with a benzylating agent (e.g., 3-trifluoromethylbenzyl chloride) under reflux in ethanol or methanol .
  • Catalytic optimization : Use of catalysts like Knoevenagel or Claisen-Schmidt conditions for carbonyl group activation .
  • Purification : Flash chromatography with gradients of cyclohexane/ethyl acetate (e.g., 0–25% ethyl acetate) to isolate the product .

Q. How is the structural identity of this compound confirmed?

Key characterization methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and aldehyde proton resonance (δ ~9.5–10 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., m/z 238.0961) .
  • X-ray crystallography : Single-crystal analysis to resolve bond lengths/angles (e.g., triclinic P1 space group with α = 109.08°) .

Q. What challenges arise during purification, and how are they addressed?

  • Byproduct formation : Common in multi-step syntheses (e.g., azide intermediates). Use Celite-assisted dry loading and silica gel chromatography .
  • Solvent selection : Ethyl acetate/cyclohexane gradients optimize separation of polar aldehyde derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Temperature control : Gradual warming (0°C → 50°C) minimizes side reactions during azide formation .
  • Catalyst screening : Testing bases like KOH or DBU to enhance benzylation efficiency .
  • Real-time monitoring : TLC tracking (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) ensures reaction completion .

Q. How are contradictory spectroscopic data resolved?

  • Multi-technique validation : Combine NMR, IR (aldehyde C=O stretch ~1700 cm1^{-1}), and X-ray data to confirm structure .
  • Computational modeling : DFT calculations to predict NMR shifts or crystallographic packing .

Q. What methodologies assess biological activity (e.g., antimicrobial)?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Enzyme inhibition studies : Kinase or protease inhibition assays (IC50_{50}) using fluorogenic substrates .
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., trifluoromethyl vs. chloro) to correlate activity .

Q. How is compound stability evaluated under varying conditions?

  • Accelerated stability studies : Exposure to pH extremes (1–13) and oxidizing agents (H2_2O2_2) at 40°C/75% RH .
  • Analytical monitoring : HPLC or LC-MS to detect degradation products (e.g., oxidation to carboxylic acid) .

Q. What strategies guide SAR studies for pyrazole derivatives?

  • Functional group diversification : Introducing electron-withdrawing groups (e.g., CF3_3) to enhance electrophilicity .
  • Bioisosteric replacement : Substituting benzyl groups with heteroaromatic rings (e.g., thiophene) .
  • Crystallographic insights : Analyzing hydrogen-bond motifs (e.g., N–H⋯O interactions) to predict binding .

Q. How are mechanistic pathways elucidated for enzyme inhibition?

  • Kinetic assays : Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Molecular docking : AutoDock/Vina simulations to model interactions with target enzymes (e.g., COX-2) .

Q. What scaling challenges exist for industrial translation?

  • Chromatography limitations : Replace flash chromatography with continuous-flow systems .
  • Solvent recovery : Ethanol/cyclohexane recycling to reduce costs .
  • Process analytical technology (PAT) : In-line NMR for real-time quality control .

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